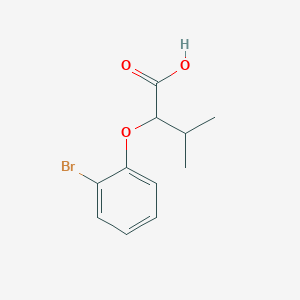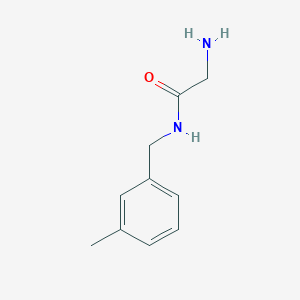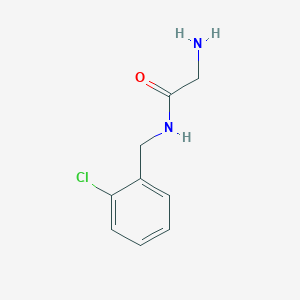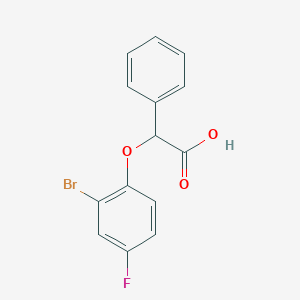
2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid
Übersicht
Beschreibung
“2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid” is a chemical compound with the CAS Number: 399-40-6 . It has a molecular weight of 249.04 .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid” can be represented by the InChI Code: 1S/C8H6BrFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) . This indicates that the compound contains bromine, fluorine, oxygen, and acetic acid functional groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 134-138°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Application of Related Compounds
Practical Synthesis : A study by Qiu et al. (2009) outlines a practical pilot-scale method for the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid. This compound is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. The described synthesis process addresses the challenges of using palladium and toxic phenylboronic acid, highlighting the importance of developing efficient and safer synthesis methods for related compounds (Qiu et al., 2009).
Sorption to Soil and Organic Matter : Research by Werner et al. (2012) focuses on the sorption of phenoxy herbicides, including compounds structurally related to 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid, to various substrates such as soil and organic matter. Understanding the sorption behavior is crucial for assessing the environmental impact and behavior of chemical compounds, including their mobility, degradation, and potential bioavailability (Werner et al., 2012).
Biodegradation of Aromatic Compounds : A review by Díaz et al. (2001) on the biodegradation of aromatic compounds by Escherichia coli provides insights into the microbial degradation of aromatic acids and amines. This is relevant for understanding how compounds like 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid might be broken down in the environment or used in biotechnological applications to degrade pollutants or synthesize valuable products (Díaz et al., 2001).
Chemosensors Based on Related Compounds : Roy (2021) discusses the use of 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for detecting metal ions, anions, and neutral molecules. This highlights the potential of structurally related compounds, including 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid, in the development of new materials for chemical sensing applications (Roy, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as solubility, stability, and metabolic rate .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIOMWCKQMZSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



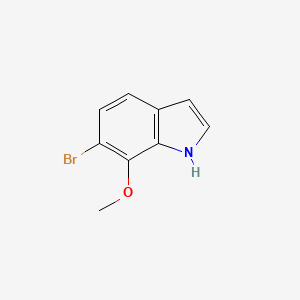

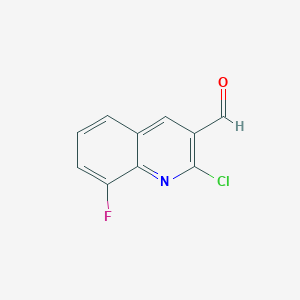

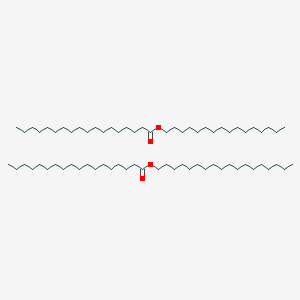
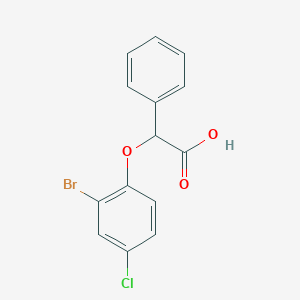
![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B3308449.png)
![3-[Butyl(ethyl)amino]propanoic acid](/img/structure/B3308472.png)
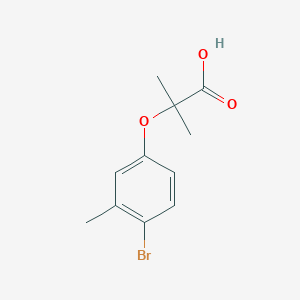
![4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide](/img/structure/B3308490.png)
